Dihydropashanone vs. Vehicle Control: Dose-Dependent Inhibition of LPS-Induced Nitric Oxide Production in BV2 Microglial Cells
Dihydropashanone produced a statistically significant, concentration-dependent reduction in nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells relative to the vehicle-treated control [1]. At concentrations of 20 μM and 40 μM, Dihydropashanone reduced NO levels to approximately 78% and 58% of the LPS-stimulated control value, respectively (expressed as percentage of LPS-induced NO production; p < 0.01 at 20 μM, p < 0.001 at 40 μM) [1]. Cell viability measured by MTT assay remained above 90% at all tested concentrations up to 40 μM, confirming that the observed NO suppression was not attributable to cytotoxicity [1].
| Evidence Dimension | LPS-induced nitric oxide (NO) production inhibition |
|---|---|
| Target Compound Data | 20 μM: ~78% of control NO; 40 μM: ~58% of control NO |
| Comparator Or Baseline | Vehicle control (LPS-stimulated, no treatment): 100% NO production |
| Quantified Difference | 22% reduction at 20 μM (p < 0.01); 42% reduction at 40 μM (p < 0.001) |
| Conditions | BV2 mouse microglial cells; LPS (1 μg/mL) stimulation; 24 h treatment; MTT assay for viability validation |
Why This Matters
This dose-response relationship validates Dihydropashanone's functional anti-neuroinflammatory activity and provides a quantitative benchmark for experimental dosing in microglial inflammation models.
- [1] Liu Z, Yoon CS, Lee H, Lee HK, Lee DS. Dihydropashanone Isolated from Lindera erythrocarpa, a Potential Natural Product for the Treatment of Neurodegenerative Diseases. Int J Mol Sci. 2024;25(5):2545. Figure 3C (NO assay data). View Source
